molecular formula C17H21N7O2S2 B11059987 (2Z)-2-{(1S,2S,5R)-2-[5-thioxo-4-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

(2Z)-2-{(1S,2S,5R)-2-[5-thioxo-4-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

Cat. No.: B11059987
M. Wt: 419.5 g/mol
InChI Key: CXYFULPYEICJMC-BECCWXCSSA-N
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Description

The compound “(2Z)-2-{(1S,2S,5R)-2-[5-thioxo-4-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[321]oct-4-ylidene}hydrazinecarbothioamide” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the tetrazole ring, the incorporation of the trimethylphenyl group, and the construction of the dioxabicyclo[3.2.1]octane framework. Each step would require specific reagents and conditions, such as:

  • Formation of the tetrazole ring using azide and nitrile precursors.
  • Introduction of the trimethylphenyl group through Friedel-Crafts alkylation.
  • Construction of the dioxabicyclo[3.2.1]octane framework via cyclization reactions.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound could undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the thioxo group to a thiol.

    Substitution: Replacing functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

The compound could serve as a building block for more complex molecules, useful in organic synthesis and materials science.

Biology

Medicine

If biologically active, it could be explored as a therapeutic agent for various diseases, pending further research and clinical trials.

Industry

Possible uses in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrazoles: Known for their stability and use in pharmaceuticals.

    Thioxo Compounds: Often explored for their unique reactivity.

    Dioxabicyclo[3.2.1]octane Derivatives:

Uniqueness

The combination of these structural elements in a single molecule makes it unique, potentially offering a distinct set of properties and applications not found in other compounds.

Properties

Molecular Formula

C17H21N7O2S2

Molecular Weight

419.5 g/mol

IUPAC Name

[(Z)-[(1S,2S,5R)-2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C17H21N7O2S2/c1-8-4-9(2)14(10(3)5-8)24-17(28)23(21-22-24)12-6-11(19-20-16(18)27)15-25-7-13(12)26-15/h4-5,12-13,15H,6-7H2,1-3H3,(H3,18,20,27)/b19-11-/t12-,13+,15+/m0/s1

InChI Key

CXYFULPYEICJMC-BECCWXCSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=S)N(N=N2)[C@H]3C/C(=N/NC(=S)N)/[C@@H]4OC[C@H]3O4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=S)N(N=N2)C3CC(=NNC(=S)N)C4OCC3O4)C

Origin of Product

United States

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